![molecular formula C15H13NO2S2 B6476019 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-2-carboxamide CAS No. 2640976-41-4](/img/structure/B6476019.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-2-carboxamide
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Overview
Description
“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide” is a novel furan-2-carboxamide-based small molecule. It is a selective microtubule stabilizing agent (MSA) with IC50 ranging from 4 µM to 8 µM in different cancer cell lines .
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives involves the reaction of acyl chlorides and heterocyclic amine derivatives . The specific synthesis process for “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives has been characterized using various spectroscopic methods including IR, 1H NMR, and 13C NMR spectroscopy . The specific molecular structure of “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide” is not available in the retrieved data.Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The antibacterial activity of furan-containing compounds is one of the most powerful tools in the fight against bacterial strain-caused infection .
Antifungal Activity
Furan-2-carboxamide derivatives have shown significant antifungal activity . For instance, compound 8a, a furan-2-carboxamide derivative, was found to be the most active antifungal agent .
Synthesis of Novel Drugs
The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Furan-2-carboxamide and its derivatives have been prepared in good yields using simple procedures . These compounds contain functional groups that are known to exhibit significant bioactivity .
Antimicrobial Activity
Furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity . Most of the prepared compounds exhibit low activity, while compounds containing 2,4-dinitrophenylhydrazone moiety are the most active towards E. Coli strain .
Spectroscopic Characterization
These newly synthesized compounds have been characterized with the aid of a number of spectroscopic techniques, including 1H-NMR, 13 C-NMR, IR, and mass spectrometry .
Structural Analysis
The structure of these compounds has been analyzed using X-ray structures . This helps in understanding the molecular configuration and the interaction of these compounds at the atomic level .
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets leading to various changes . For instance, a synthesized resveratrol analogue, a furan-2-carboxamide derivative, was found to cause cytotoxicity in HCT116 colorectal cancer cells through several apoptotic events including activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP .
Biochemical Pathways
Furan-containing compounds are known to affect various biochemical pathways . For example, the aforementioned resveratrol analogue causes apoptosis via the activation of an extrinsic pathway leading to caspase activation .
Result of Action
Furan-containing compounds are known to have various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
It is known that environmental factors can influence the action of many compounds .
Future Directions
The furan-2-carboxamide derivatives have shown significant bioactivity, such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic . Therefore, “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide” and similar compounds could be promising structures in the development of more potent pharmaceutical agents in the future .
properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(12-3-1-9-18-12)16-8-7-11-5-6-14(20-11)13-4-2-10-19-13/h1-6,9-10H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUIJJHZKMLZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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